(Trifluoromethyl)hydrazine Hydrochloride
CAS No.: 1980053-40-4
Cat. No.: VC2900428
Molecular Formula: CH4ClF3N2
Molecular Weight: 136.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1980053-40-4 |
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Molecular Formula | CH4ClF3N2 |
Molecular Weight | 136.5 g/mol |
IUPAC Name | trifluoromethylhydrazine;hydrochloride |
Standard InChI | InChI=1S/CH3F3N2.ClH/c2-1(3,4)6-5;/h6H,5H2;1H |
Standard InChI Key | UAWUVKBDFAPJMM-UHFFFAOYSA-N |
SMILES | C(NN)(F)(F)F.Cl |
Canonical SMILES | C(NN)(F)(F)F.Cl |
Introduction
Chemical and Physical Properties
(Trifluoromethyl)hydrazine hydrochloride is a white to off-white crystalline solid with a molecular weight of 136.5 g/mol. Its structure combines a hydrazine group () with a trifluoromethyl () substituent, stabilized by a hydrochloride counterion. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 136.5 g/mol | |
Boiling Point | 204.6°C (at 760 mmHg) | |
Density | 1.348 g/cm³ | |
Flash Point | 107.2°C | |
Solubility | Soluble in polar solvents |
The compound’s group enhances its stability and lipophilicity, making it valuable in drug design. Its hydrochloride salt form improves solubility in aqueous and organic media, facilitating its use in diverse reaction conditions .
Synthesis and Reaction Mechanisms
Radical-Mediated Synthesis
A prominent synthesis route involves radical reactions using triflinate () and tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (DMSO). The process proceeds as follows:
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Initiation: TBHP generates radicals under mild conditions.
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Trifluoromethylation: Triflinate reacts with diazenes to form -substituted intermediates.
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Hydrazine Formation: The intermediate undergoes hydrolysis or reduction to yield (trifluoromethyl)hydrazine hydrochloride .
This method achieves moderate yields (e.g., 123 mg from 1 mmol starting material) and avoids harsh reagents, aligning with green chemistry principles .
Nucleophilic Substitution Pathways
The hydrazine group acts as a nucleophile, attacking electrophilic centers in substrates like carbonyl compounds or alkyl halides. Kinetic studies reveal second-order dependence, indicating bimolecular transition states during these reactions. For example:
Here, represents an alkyl halide, and the reaction rate depends on the concentration of both reactants.
Applications in Pharmaceutical and Agrochemical Development
Drug Discovery
The trifluoromethyl group is a common pharmacophore in FDA-approved drugs due to its metabolic stability and bioavailability. (Trifluoromethyl)hydrazine hydrochloride serves as a building block for:
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Anticancer Agents: Hydrazine derivatives inhibit kinases involved in tumor proliferation.
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Antibiotics: Incorporation into β-lactam scaffolds enhances resistance to enzymatic degradation .
Agrochemical Synthesis
In agrochemistry, the compound is used to synthesize:
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Herbicides: -containing herbicides exhibit prolonged soil activity.
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Insect Growth Regulators: Disrupt chitin synthesis in pests.
Recent Research Advancements
Kinetic Studies
Reactions involving this compound exhibit second-order kinetics () due to bimolecular nucleophilic attack mechanisms. Activation energy () calculations suggest transition states stabilized by polar aprotic solvents like DMSO .
Catalytic Applications
Palladium-catalyzed couplings with aryl halides have been explored to synthesize -functionalized hydrazones, which show promise as enzyme inhibitors .
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